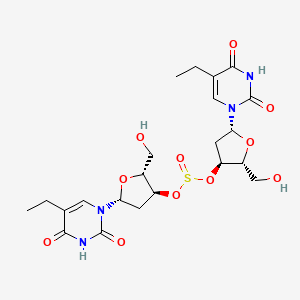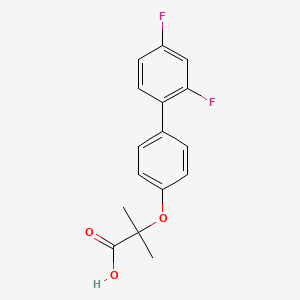![molecular formula C16H12N2O B14419292 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one CAS No. 84922-35-0](/img/structure/B14419292.png)
4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one is a compound belonging to the class of quinomethanes. These compounds are formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This particular compound features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one typically involves the reaction of quinoline derivatives with cyclohexa-2,5-dien-1-one derivatives under specific conditions. For example, a common method involves heating a solution of the reactants in toluene at elevated temperatures, often with the addition of a base such as piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction yields hydroquinone derivatives.
Aplicaciones Científicas De Investigación
4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound can generate reactive oxygen species, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinomethanes such as:
- 2,4-dibromo-6-{[(2,6-dimethyl-1-piperidinyl)amino]methylidene}-1-cyclohexa-2,4-dienone
- 2,4-dichloro-6-{[(2-thiazolylamino)methylidene]}-1-cyclohexa-2,4-dienone
Uniqueness
What sets 4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one apart is its quinoline moiety, which imparts unique biological activities and potential therapeutic applications. The combination of the quinoline and cyclohexa-2,5-dien-1-one structures makes it a versatile compound for various research applications.
Propiedades
Número CAS |
84922-35-0 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
4-(quinolin-6-yliminomethyl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-15-6-3-12(4-7-15)11-18-14-5-8-16-13(10-14)2-1-9-17-16/h1-11,19H |
Clave InChI |
JBDDOYYIYRLYBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


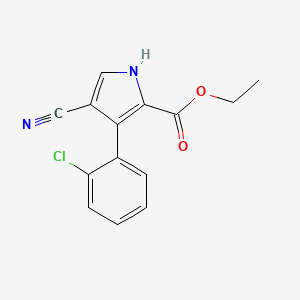
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)

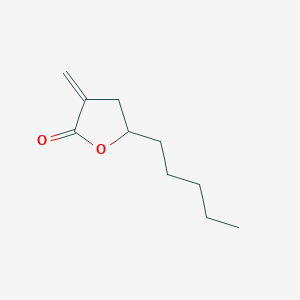
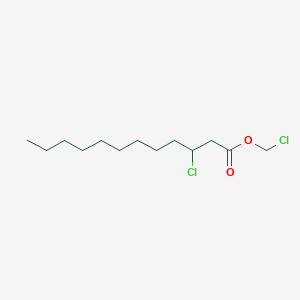
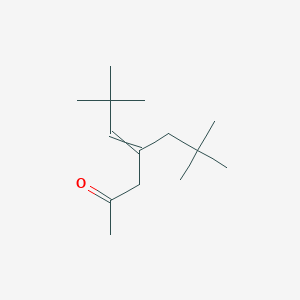
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
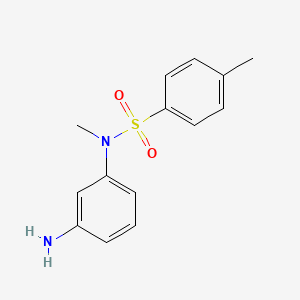
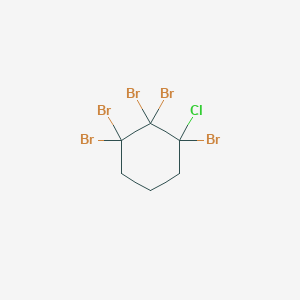
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
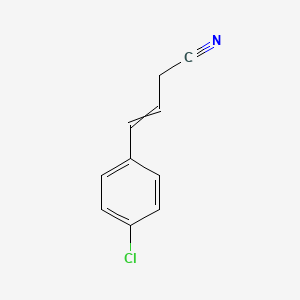
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
